An In-depth Technical Guide to the Synthesis and Properties of 2-Methylbenzyl Cyanide
An In-depth Technical Guide to the Synthesis and Properties of 2-Methylbenzyl Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-methylbenzyl cyanide (also known as o-tolylacetonitrile), a versatile intermediate in organic synthesis. This document details its chemical and physical properties, outlines a standard laboratory synthesis protocol, and includes relevant safety information.
Chemical and Physical Properties
2-Methylbenzyl cyanide is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is an aromatic nitrile that serves as a valuable building block in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals.[1][2] The nitrile functional group's versatility allows for its conversion into other key functional groups such as carboxylic acids, amides, and amines.[1]
The unique ortho-position of the methyl group on the benzene ring influences its steric and electronic properties, distinguishing it from its meta and para isomers and affecting its reactivity in chemical syntheses.[3]
Table 1: Physical and Chemical Properties of 2-Methylbenzyl Cyanide
| Property | Value | Source(s) |
| CAS Number | 22364-68-7 | [3][4][5] |
| IUPAC Name | 2-(2-methylphenyl)acetonitrile | [3][6] |
| Synonyms | o-Tolylacetonitrile, 2-Methylbenzeneacetonitrile, o-Methylbenzyl Cyanide | [3][5] |
| Molecular Formula | C₉H₉N | [3][5][7] |
| Molecular Weight | 131.17 g/mol | [3][5] |
| Appearance | Clear colorless to orange-reddish liquid | [2] |
| Density | 1.056 g/mL at 25 °C | [2][4] |
| Boiling Point | 244-250 °C | [4] |
| Melting Point | 58 - 59 °C | [8] |
| Flash Point | >110 °C | [4][9] |
| Solubility | Slightly soluble in water. Soluble in benzene, ethyl ether, and ethanol. | [2][4] |
| Refractive Index | 1.5264-1.5284 | [4] |
Synthesis of 2-Methylbenzyl Cyanide
The most common method for synthesizing 2-methylbenzyl cyanide is through the nucleophilic substitution reaction between a 2-methylbenzyl halide (typically chloride or bromide) and an alkali metal cyanide, such as sodium or potassium cyanide.[1] The reaction is often carried out in a polar aprotic solvent or with the use of a phase-transfer catalyst to improve yield and reaction rate.[1]
Below is a detailed experimental protocol based on a cited synthesis procedure.[10]
Experimental Protocol: Synthesis from 2-Methylbenzyl Chloride
Materials:
-
2-Methylbenzyl chloride (o-methylbenzyl chloride)
-
Sodium cyanide (NaCN)
-
Quaternary ammonium salt catalyst (e.g., tetramethylammonium chloride)
-
Alkali binding agent (e.g., ferric chloride)
-
Boric acid
-
Water
-
Reaction flask (e.g., 3000 L for the specified scale, adaptable for laboratory scale)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a suitable reaction flask, prepare a 25% aqueous solution of sodium cyanide. For a reaction at the 11 mol scale of the starting material, this would involve dissolving the appropriate amount of sodium cyanide in water.[10]
-
Addition of Reactants: Increase the temperature of the sodium cyanide solution to 30°C.[10]
-
Begin the dropwise addition of 2-methylbenzyl chloride.[10]
-
Concurrently, add the quaternary ammonium salt catalyst, the alkali binding agent, and boric acid to the reaction mixture.[10]
-
Reaction Conditions: Maintain the reaction temperature at 30°C.[10]
-
Monitoring the Reaction: Monitor the progress of the reaction by checking the concentration of the starting material, 2-methylbenzyl chloride. The reaction is considered complete when the content of 2-methylbenzyl chloride is less than 0.1%.[10]
-
Work-up: Once the reaction is complete, add water to the reaction vessel and allow the mixture to stand for one hour to facilitate layer separation.[10]
-
Separate the organic layer containing the 2-methylbenzyl cyanide.[10]
-
Purification: Purify the crude 2-methylbenzyl cyanide by distillation to obtain the final product.[10]
A similar, well-established procedure for the synthesis of benzyl cyanide from benzyl chloride and sodium cyanide in an alcohol-water solvent system can also be adapted.[11] This involves refluxing the reactants, followed by distillation of the alcohol, separation of the crude product, and purification by vacuum distillation.[11]
Safety and Handling
2-Methylbenzyl cyanide is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][12] It is harmful if swallowed, in contact with skin, or if inhaled.[4][13] It can cause skin and serious eye irritation.[12][13]
Personal Protective Equipment (PPE):
-
Wear suitable protective clothing and gloves.[4]
-
Use appropriate eye and face protection (safety goggles or a face shield).[8]
-
In case of insufficient ventilation, wear suitable respiratory equipment.[8]
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.[12]
-
In case of eye contact: Rinse cautiously with water for several minutes.[12]
-
If inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12]
-
If swallowed: Call a poison center or doctor/physician if you feel unwell.[12]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[12][14]
Applications in Research and Development
2-Methylbenzyl cyanide is a key intermediate in organic synthesis.[2] Its applications include:
-
Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical ingredients.[1]
-
Agrochemical Production: It is used in the manufacturing of certain pesticides and herbicides.[1]
-
Fine Chemicals: The nitrile group can be readily transformed, making it a versatile component in the synthesis of more complex molecules.[1]
-
Chemical Research: It is utilized in studies exploring the reactivity of nitriles and for developing new synthetic methodologies.[3] Research has also been conducted on the interaction of 2-methylbenzyl cyanide with microbial nitrile-converting enzymes.[3]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of 2-methylbenzyl cyanide.
Caption: A flowchart illustrating the key stages in the synthesis of 2-methylbenzyl cyanide.
References
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- 4. chembk.com [chembk.com]
- 5. 2-Methylbenzyl cyanide [webbook.nist.gov]
- 6. pschemicals.com [pschemicals.com]
- 7. 2-Methylbenzyl cyanide | CymitQuimica [cymitquimica.com]
- 8. 2-Methylbenzyl cyanide(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2-methyl benzyl cyanide, 22364-68-7 [thegoodscentscompany.com]
- 10. 2-Methylbenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
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- 13. merckmillipore.com [merckmillipore.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
